Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside
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Overview
Description
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside is a synthetic compound that belongs to the class of selenoglycosides. This compound is characterized by the presence of a selenium atom in its structure, which imparts unique chemical and biological properties. It is primarily used in scientific research for studying various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of Phthalimido Group: The 2-deoxy position is modified by introducing a phthalimido group, which serves as a protecting group for the amino functionality.
Selenation: The key step involves the introduction of the selenium atom. This is usually achieved by reacting the protected glucopyranoside with a selenium-containing reagent under specific conditions.
Deprotection: Finally, the acetyl and phthalimido groups are removed to yield the desired selenoglycoside.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, acetonitrile.
Major Products
Selenoxide and Selenone Derivatives: Formed through oxidation reactions.
Deselenated Products: Formed through reduction or substitution reactions.
Scientific Research Applications
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and viral infections.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside: Similar structure but contains sulfur instead of selenium.
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside: Lacks the selenium atom, making it less reactive in certain chemical reactions.
Uniqueness
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside is unique due to the presence of the selenium atom, which imparts distinct chemical reactivity and biological activity compared to its sulfur and oxygen analogs .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylselanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO9Se/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZDMFUTBLYFF-HDXRJONQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO9Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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